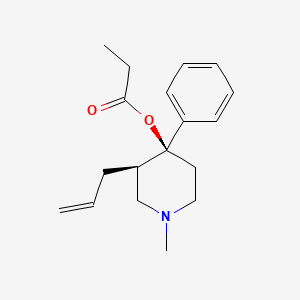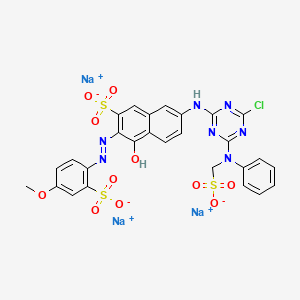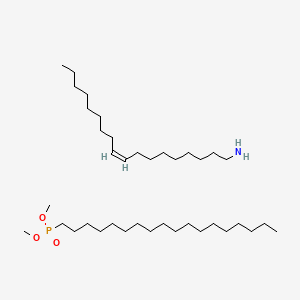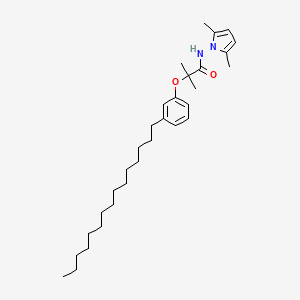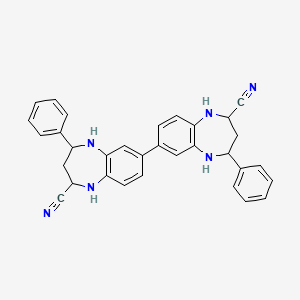
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7'-bis(2,3,4,5-tetrahydro-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with additional tetrahydro-phenyl groups, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) typically involves the condensation of aromatic o-diamines with ketones. This reaction is often catalyzed by bismuth chloride (BiCl3) and carried out under mild conditions to achieve high yields . The process involves a one-pot condensation-cyclization reaction, where the aromatic o-diamines react with ketones to form the benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as molecular iodine, Lewis acids, and heteropoly acids are often employed to facilitate the reaction .
化学反应分析
Types of Reactions
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic properties .
相似化合物的比较
Similar Compounds
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: Another benzodiazepine derivative with similar pharmacological properties.
Benzimidazoles: Compounds with a similar core structure but different functional groups, used in various therapeutic applications.
Uniqueness
1H-1,5-Benzodiazepine-2-carbonitrile, 7,7’-bis(2,3,4,5-tetrahydro-4-phenyl-) is unique due to its additional tetrahydro-phenyl groups, which may enhance its pharmacological activity and specificity. This structural uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
属性
CAS 编号 |
87896-39-7 |
|---|---|
分子式 |
C32H28N6 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
7-(2-cyano-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)-4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C32H28N6/c33-19-25-17-29(21-7-3-1-4-8-21)37-31-15-23(11-13-27(31)35-25)24-12-14-28-32(16-24)38-30(18-26(20-34)36-28)22-9-5-2-6-10-22/h1-16,25-26,29-30,35-38H,17-18H2 |
InChI 键 |
ZWGMNHZTXJZGDK-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C(C=C(C=C2)C3=CC4=C(C=C3)NC(CC(N4)C5=CC=CC=C5)C#N)NC1C6=CC=CC=C6)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



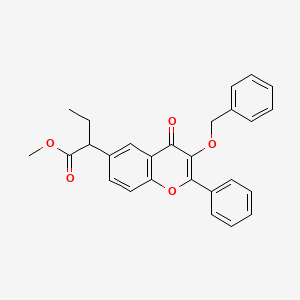
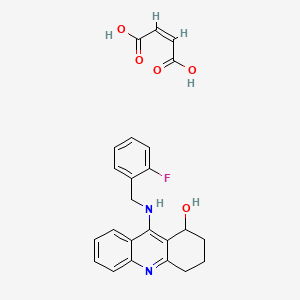

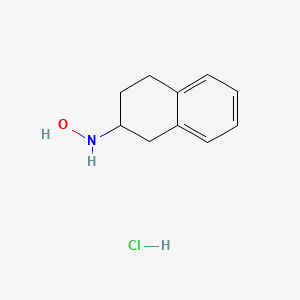
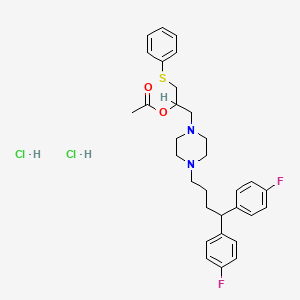
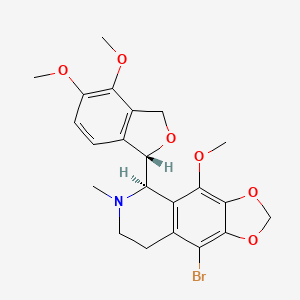
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)
